molecular formula C22H20N4O3 B2654845 3-allyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-23-4

3-allyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2654845
CAS No.: 1207012-23-4
M. Wt: 388.427
InChI Key: AMOXSJKDCHPGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various chemical reactions involving different starting materials, such as 2-aminobenzonitriles and carbon dioxide, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For instance, a green protocol for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst has been reported, highlighting a sustainable approach to synthesizing these compounds under solvent-free conditions (Patil et al., 2009).

Biological Activities

Quinazoline derivatives have been extensively studied for their biological activities, particularly their cytotoxic and antitumor properties. For example, novel quinazolinone derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, showcasing their potential as anticancer agents (Poorirani et al., 2018). Another study synthesized bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity, revealing the compound's potency against a panel of cancer cell lines (Maftei et al., 2013).

Potential Applications

The research into quinazoline and oxadiazole derivatives extends beyond their biological activities to include their potential applications in other areas of scientific research, such as herbicide discovery. For example, novel pyrazole-quinazoline-2,4-dione hybrids have been designed as 4-hydroxyphenylpyruvate dioxygenase inhibitors, displaying excellent potency against target enzymes and promising herbicidal activity, illustrating the compound's utility in agricultural sciences (He et al., 2020).

Properties

IUPAC Name

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-4-11-25-21(27)17-7-5-6-8-18(17)26(22(25)28)13-19-23-20(24-29-19)16-10-9-14(2)15(3)12-16/h4-10,12H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOXSJKDCHPGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.